Kobusone

描述

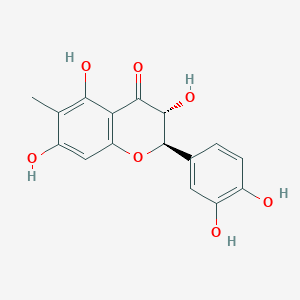

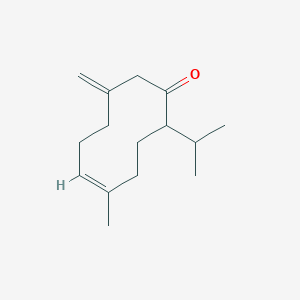

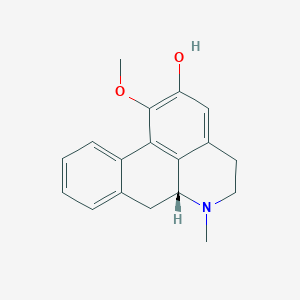

高布酮是一种天然存在的有机化合物,属于降倍倍半萜类。 它主要从香附子(莎草科)中分离出来 . 高布酮以其芳香和薄荷味而闻名,是一种无色液体 . 它已被研究其潜在的生物活性,包括其刺激胰岛β细胞复制的能力,使其成为抗糖尿病研究的有希望的候选药物 .

科学研究应用

高布酮在科学研究中具有多种应用,包括:

作用机制

生化分析

Biochemical Properties

Kobusone plays a crucial role in biochemical reactions, particularly in the regulation of glucose levels and the promotion of β-cell proliferation. It interacts with several key enzymes and proteins, including phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), cyclin D3, and p57Kip2. This compound upregulates the expression of PI3K, Akt, and cyclin D3, while downregulating p57Kip2, thereby promoting cell proliferation and insulin secretion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly pancreatic β-cells. It stimulates β-cell replication, leading to an increase in β-cell mass and insulin production. This effect is mediated through the upregulation of genes involved in cell proliferation and the downregulation of cell cycle inhibitors. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-diabetic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates PI3K and Akt, leading to the phosphorylation and activation of downstream targets involved in cell proliferation and survival. This compound also modulates the expression of cyclin D3 and p57Kip2, promoting cell cycle progression and β-cell replication. These molecular interactions highlight the potential of this compound as a therapeutic agent for diabetes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound reduces blood glucose levels and increases insulin secretion after three weeks of treatment. The stability and degradation of this compound in vitro and in vivo have also been investigated, with findings suggesting that it remains stable and retains its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving diabetic mice, a dosage of 25 mg/kg body weight administered intraperitoneally twice a day was found to be effective in reducing blood glucose levels and promoting β-cell proliferation. Higher doses of this compound have not been extensively studied, but it is important to consider the potential for toxic or adverse effects at elevated dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and cell proliferation. It interacts with enzymes such as PI3K and Akt, which play key roles in the regulation of glucose uptake and utilization. This compound also affects the expression of genes involved in cell cycle regulation, further highlighting its role in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target cells, particularly pancreatic β-cells, where it exerts its biological effects. The distribution of this compound within tissues and its accumulation in specific cellular compartments are important factors in its overall efficacy .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments within cells, such as the cytoplasm and nucleus, where it interacts with target proteins and enzymes. Post-translational modifications and targeting signals play a role in the precise localization of this compound, ensuring its effective action within the cell .

准备方法

合成路线和反应条件

高布酮可以通过氧化石竹烯氧化物合成。 该过程涉及在丙酮 (Me₂CO) 中使用高锰酸钾 (KMnO₄) 将石竹烯氧化物氧化为倍半萜酮高布酮 . 反应条件通常涉及酮与盐酸羟胺 (NH₂OH·HCl) 的摩尔比为 1:1.2,以形成肟 .

工业生产方法

高布酮的工业生产通常涉及从植物中提取香茅油,然后通过化学合成将提取的化合物转化为高布酮 . 这种方法利用了香茅油及其衍生物的天然丰富性。

化学反应分析

反应类型

高布酮经历各种化学反应,包括:

氧化: 高布酮可以被氧化形成肟和腙.

缩合: 它与羟胺和肼反应形成肟和腙衍生物.

常用试剂和条件

主要生成物

肟: 通过高布酮与羟胺的反应形成.

腙: 通过高布酮与肼的反应形成.

相似化合物的比较

类似化合物

异高布酮: 高布酮的立体异构体,也从香附子中分离出来.

石竹烯氧化物: 高布酮的前体,用于其合成.

独特性

高布酮的独特之处在于它能够刺激胰岛β细胞复制,这是其他降倍倍半萜类化合物中很少见到的特性 . 这使其成为糖尿病研究和潜在治疗应用中的一种有价值的化合物。

属性

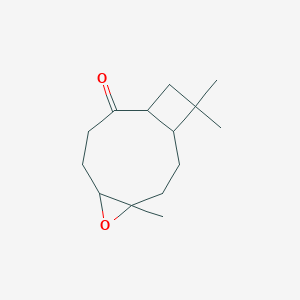

IUPAC Name |

4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2)8-9-10(13)6-7-14(3)12(16-14)5-4-11(9)15/h9-10,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETZJEZFLKASPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(O3)CCC2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kobusone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24173-71-5 | |

| Record name | Kobusone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 61 °C | |

| Record name | Kobusone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is kobusone and where is it found?

A1: this compound is a norsesquiterpenoid, a class of naturally occurring organic compounds. It was first isolated from nutgrass (Cyperus rotundus), a plant with a long history of medicinal use. [] this compound has also been found in other plant species, including Lippia citriodora, Aquilaria sinensis, Dracocephalum tanguticum, and Baccharis gaudichaudiana, as well as in the gorgonian coral Rumphella antipathies. [, , , , ]

Q2: What is the structure of this compound?

A2: this compound possesses a complex structure with a molecular formula of C14H22O2 and a molecular weight of 222.32 g/mol. [] Detailed structural elucidation has been achieved through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). [, ]

Q3: What are the potential therapeutic benefits of this compound?

A3: Research suggests that this compound may have anti-diabetic properties. Studies in db/db mice, a model for type 2 diabetes, demonstrated that this compound administration reduced blood glucose levels and increased serum insulin levels. [] This effect is potentially linked to this compound's ability to stimulate the replication of pancreatic beta cells, the cells responsible for insulin production. []

Q4: How does this compound interact with cells to exert its effects?

A4: While the exact mechanisms of action are still under investigation, studies suggest that this compound might influence cellular pathways related to cell proliferation and survival. In the context of pancreatic beta cells, this compound treatment was shown to upregulate the mRNA expression of PI3K, Akt, and cyclin D3, while downregulating p57Kip2. [] These molecules are key players in cell cycle regulation and their modulation might explain the observed increase in beta cell replication.

Q5: Beyond its anti-diabetic potential, are there other reported biological activities of this compound?

A5: Research on this compound's bioactivity is ongoing, and it has shown promising results in other areas:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

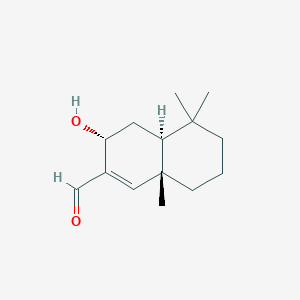

![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

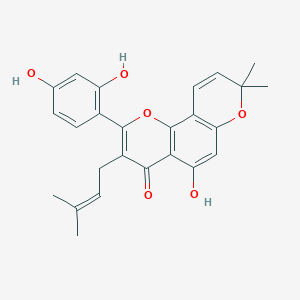

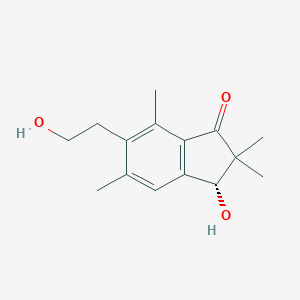

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)

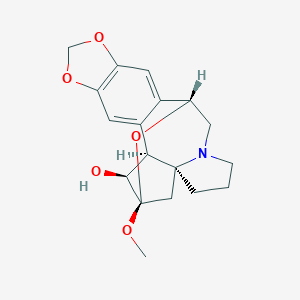

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)